2,2-Dimethylheptanol

Description

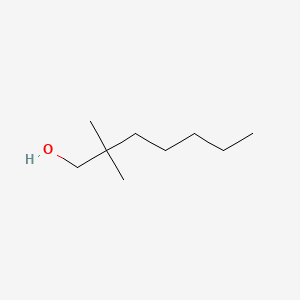

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-6-7-9(2,3)8-10/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENIXZFPXMQPQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333687 | |

| Record name | 2,2-dimethylheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14250-79-4 | |

| Record name | 2,2-Dimethyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14250-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-dimethylheptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 2,2 Dimethylheptanol

Oxidative Transformations of Tertiary Alcohols

The oxidation of alcohols is a fundamental reaction in organic chemistry, yielding different products such as aldehydes, ketones, or carboxylic acids depending on the alcohol's structure and the oxidizing agent used. ksu.edu.sa Tertiary alcohols, like 2,2-dimethylheptanol, lack a hydrogen atom on the carbinol carbon (the carbon bonded to the hydroxyl group) and are therefore resistant to oxidation under standard conditions that typically cleave the C-H bond. ksu.edu.sa Stronger oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.

The study of low-temperature oxidation (approximately 600–900 K) is crucial for understanding autoignition and engine knock phenomena. osti.gov The oxidation mechanism for alkanes in this regime is a complex, radical-driven chain reaction. polimi.it For branched alkanes, the process is initiated by the abstraction of a hydrogen atom from the hydrocarbon, forming an alkyl radical (R•). polimi.it Molecular oxygen then adds to this radical to form a peroxy radical (ROO•). polimi.itnih.gov

While many branched-chain hydrocarbons are resistant to biodegradation, certain microorganisms have evolved pathways to metabolize them. researchgate.net Studies have identified strains of Achromobacter capable of utilizing 2,2-dimethylheptane (B94757), the parent alkane of this compound, as their sole source of carbon and energy. researchgate.netifpenergiesnouvelles.fr During the cultivation of Achromobacter A1 with 2,2-dimethylheptane, pivalic acid was identified as a metabolic product. researchgate.net

The formation of pivalic acid suggests a metabolic pathway that begins with the oxidation of the alkane. The initial step is likely the hydroxylation of 2,2-dimethylheptane to form the corresponding tertiary alcohol, this compound. Subsequent enzymatic action would then lead to the cleavage of the carbon chain to produce pivalic acid. This biotransformation highlights a specific microbial capability to overcome the chemical stability typically associated with compounds containing a quaternary carbon atom. researchgate.net In other contexts, the biodegradation of certain pollutants has been shown to produce metabolites like 2,4-dimethylheptane (B1204451) and 2,5-dimethylheptane. mdpi.com

Dehydration Reactions and Alkene Formation from this compound

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. libretexts.org This elimination reaction involves the removal of the hydroxyl group and a hydrogen atom from an adjacent carbon, forming a water molecule and a carbon-carbon double bond. warwick.ac.uk The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary. libretexts.org

As a tertiary alcohol, this compound readily undergoes dehydration, typically via a unimolecular elimination (E1) mechanism. libretexts.org The process involves three key steps:

Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion. libretexts.org This ion contains a -OH₂⁺ group, which is an excellent leaving group.

Formation of a Carbocation: The alkyloxonium ion dissociates, with the water molecule departing, to form a tertiary carbocation. This is the rate-determining step of the E1 reaction. Tertiary carbocations are relatively stable due to hyperconjugation. libretexts.org

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon. The electrons from the C-H bond then form the π bond of the alkene. libretexts.org

In the case of this compound, the carbocation is formed at the C2 position. A proton can be removed from either the C1 methyl groups or the C3 methylene (B1212753) group. According to Zaitsev's Rule , when multiple alkene products can be formed, the major product is the more substituted (and therefore more stable) alkene. libretexts.org However, in this specific case, removal of a proton from C3 is the only pathway that leads to an internal alkene, while removal from a C1 methyl group leads to a terminal alkene. Due to the structure of this compound, rearrangement of the carbocation is not expected as it is already a stable tertiary carbocation. The primary dehydration product would be 2,2-dimethyl-1-heptene , as removal of a proton from the adjacent C3 position is sterically hindered and would lead to a less stable product. In some cases, particularly with tertiary alcohols, dehydration can lead to the formation of olefinic products. rsc.org

Ion-Molecule Reactions and Fragmentation Dynamics

The gas-phase reactivity of organic molecules can be investigated using techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). rsc.orgresearchgate.net This method allows for the study of reactions between specific, mass-selected reagent ions (such as H₃O⁺, NO⁺, and O₂⁺˙) and neutral analyte molecules under controlled thermal conditions. york.ac.uk

SIFT-MS studies on various alkanes, including branched isomers like 2,3-dimethylheptane (B1293410) (a structural isomer of 2,2-dimethylheptane), reveal complex and diverse reaction kinetics. rsc.orgrsc.org The reactivity is highly dependent on the chosen reagent ion.

Reaction with NO⁺: Nitric oxide ions (NO⁺) react with branched alkanes primarily through hydride ion transfer (H⁻ abstraction). rsc.org This was observed for n-hexane, 3-methylpentane, and 2,5-dimethylhexane. rsc.org

Reaction with O₂⁺˙: Oxygen ions (O₂⁺˙) react via charge transfer, which is then followed by extensive fragmentation of the resulting alkane cation. rsc.orgrsc.org This fragmentation is sensitive to conditions such as temperature. rsc.org

Reaction with O⁻˙: Among negative ions, only the O⁻˙ ion showed significant reactivity with alkanes, proceeding through an associative detachment process. rsc.orgrsc.org

These studies demonstrate that while alkanes are often considered unreactive, their gas-phase ion-molecule chemistry is complex and specific to the reacting ion. rsc.org

A particularly noteworthy finding from SIFT studies concerns the reaction of alkanes with hydronium ions (H₃O⁺). rsc.org It is generally expected that molecules with a proton affinity greater than that of water (691 kJ mol⁻¹) will undergo a fast proton transfer reaction with H₃O⁺ to form a protonated molecule, MH⁺. researchgate.net

However, for alkanes, including branched isomers like 2,3-dimethylheptane, this expected proton transfer to form MH⁺ is not observed. rsc.orgresearchgate.net Instead, the reaction proceeds through two different channels:

Adduct Formation: The H₃O⁺ ion associates with the alkane molecule to form a stable adduct ion, [M·H₃O]⁺. rsc.org

[M–H]⁺ Formation: A fragment ion is formed at a mass corresponding to the loss of a hydrogen atom from the protonated molecule, or more accurately, the loss of a neutral H₂ molecule from the reaction complex. rsc.org This [M–H]⁺ product ion is often the dominant channel, especially for more heavily branched alkanes. rsc.org

The reaction to form [M–H]⁺ is entropically driven, as it produces multiple product molecules (the ion, H₂, and H₂O). rsc.org The branching ratio between adduct formation and [M–H]⁺ formation depends on the specific structure of the alkane and the reaction conditions, such as temperature. rsc.org For 2,3-dimethylheptane at 300 K, the reaction with H₃O⁺ primarily yields the [M–H]⁺ product, with only a minor signal from the adduct ion. rsc.org

Table 1: Summary of SIFT Reaction Products for 2,3-Dimethylheptane with Various Reagent Ions at 300 K Data based on findings for a representative branched alkane. rsc.org

| Reagent Ion | Primary Reaction Type | Major Product Ion(s) |

| H₃O⁺ | Association & Fragmentation | [M–H]⁺, [M·H₃O]⁺ (minor) |

| NO⁺ | Hydride Transfer | [M–H]⁺ |

| O₂⁺˙ | Charge Transfer & Fragmentation | Various fragment ions |

| O⁻˙ | Associative Detachment | [M-H]⁻ + OH• |

Charge Transfer Processes and Fragmentation Patterns

The analysis of this compound by mass spectrometry reveals characteristic charge transfer processes and fragmentation patterns that are dictated by its molecular structure. Upon ionization, typically through electron impact (EI), the molecule forms an energetically unstable molecular ion (M+). chemguide.co.uk Due to the presence of the hydroxyl group, the molecular ion peak for alcohols is often weak or entirely absent in the resulting spectrum. libretexts.org

Fragmentation of the this compound molecular ion (C9H20O, molecular weight: 144.25 g/mol ) proceeds through several predictable pathways common to branched primary alcohols. nih.gov The energetic instability of the molecular ion leads to its decomposition into smaller, more stable charged fragments and uncharged radicals. chemguide.co.uk The uncharged radicals are not detected by the mass spectrometer. chemguide.co.uk

Key fragmentation mechanisms include:

Alpha-Cleavage (α-cleavage): This is a dominant fragmentation pathway for alcohols. It involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, the most significant α-cleavage involves the loss of the pentyl radical (•C5H11), which is the largest alkyl group attached to the α-carbon. This cleavage results in a stable, resonance-stabilized oxonium ion with a mass-to-charge ratio (m/z) of 59.

Dehydration: The loss of a water molecule (H2O, 18 Da) is a common fragmentation pathway for alcohols, although it is sometimes less prominent in primary alcohols compared to secondary and tertiary ones. libretexts.org This process would yield a fragment ion with an m/z of 126.

Alkane Fragmentation Series: The fragmentation pattern will also exhibit clusters of peaks separated by 14 mass units (corresponding to CH2 groups), which is characteristic of the fragmentation of the alkyl chain. libretexts.org

Carbocation Stability: The branching at the C2 position influences fragmentation. The formation of tertiary carbocations is highly favored due to their stability. Cleavage of the C1-C2 bond can lead to the formation of a stable tert-butyl cation ([C(CH3)3]+) fragment at m/z 57, although this is less common than alpha-cleavage in primary alcohols. The stability of branched carbocations is a significant factor in the fragmentation of related branched alkanes. pearson.com

Studies on the ion-molecule reactions of related branched alkanes, such as dimethylheptane isomers, using selected ion flow tube (SIFT) mass spectrometry provide insight into potential charge transfer processes. rsc.orgrsc.org For instance, reactant ions like O2+˙ are known to react with alkanes via charge transfer, which is then followed by extensive fragmentation of the alkane cation. rsc.orgrsc.org The degree of this fragmentation is sensitive to conditions like temperature. rsc.orgrsc.org While direct studies on this compound are limited, it is plausible that it would undergo similar charge transfer reactions followed by fragmentation dictated by the stability of the resulting carbocations and the presence of the hydroxyl functional group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 144 | [C9H20O]+• | Molecular Ion (M+) |

| 129 | [C9H17O]+ | Loss of a methyl radical (•CH3) |

| 126 | [C9H18]+• | Loss of water (H2O) |

| 87 | [C5H11O]+ | Cleavage of C2-C3 bond with H rearrangement |

| 59 | [CH2=O+C(CH3)2] | α-cleavage: Loss of pentyl radical (•C5H11) |

| 57 | [C(CH3)3]+ | Formation of tert-butyl cation |

Other Functional Group Interconversions on the Heptanol (B41253) Backbone

The primary alcohol functional group in this compound is a versatile site for a variety of chemical transformations, allowing for its conversion into other functional groups. These functional group interconversions (FGIs) are fundamental in synthetic organic chemistry. vanderbilt.eduub.edu

Common interconversions for the primary hydroxyl group on the this compound backbone include:

Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically yield the aldehyde, 2,2-dimethylheptanal. youtube.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will further oxidize the intermediate aldehyde to the corresponding carboxylic acid, 2,2-dimethylheptanoic acid. evitachem.comgoogle.com

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be readily converted into a good leaving group. Reaction with reagents like thionyl chloride (SOCl2) converts the alcohol to an alkyl chloride (1-chloro-2,2-dimethylheptane), while phosphorus tribromide (PBr3) yields the alkyl bromide (1-bromo-2,2-dimethylheptane). vanderbilt.edu These halides are valuable intermediates for nucleophilic substitution reactions.

Esterification: In the presence of an acid catalyst, this compound reacts with carboxylic acids in a process known as Fischer esterification to produce esters. nih.gov For example, reaction with acetic acid would yield 2,2-dimethylheptyl acetate. Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used for more efficient ester formation.

Conversion to Sulfonate Esters: To create an excellent leaving group for nucleophilic substitution or elimination reactions, the alcohol can be converted to a sulfonate ester. vanderbilt.edu Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields a tosylate. Similarly, methanesulfonyl chloride (MsCl) yields a mesylate. These sulfonates are significantly better leaving groups than halides. vanderbilt.edu

Dehydrogenation/Borrowing Hydrogen: Catalytic processes can be employed for C-C or C-N bond formation. In a "borrowing hydrogen" or "hydrogen transfer" process, the alcohol is temporarily dehydrogenated by a metal catalyst to form the corresponding aldehyde in situ. acs.org This reactive intermediate can then react with a nucleophile (like another ketone or an amine), followed by the reduction of the resulting species by the catalyst, which returns the "borrowed" hydrogen to complete the cycle. acs.org

Table 2: Summary of Functional Group Interconversions for this compound

| Starting Material | Reagent(s) | Product Functional Group | Example Product Name |

| This compound | Pyridinium chlorochromate (PCC) | Aldehyde | 2,2-Dimethylheptanal |

| This compound | KMnO4 or H2CrO4 | Carboxylic Acid | 2,2-Dimethylheptanoic acid |

| This compound | SOCl2 or PBr3 | Alkyl Halide | 1-Chloro-2,2-dimethylheptane |

| This compound | Acetic Acid, H+ catalyst | Ester | 2,2-Dimethylheptyl acetate |

| This compound | p-Toluenesulfonyl chloride (TsCl), pyridine | Sulfonate Ester (Tosylate) | 2,2-Dimethylheptyl tosylate |

Advanced Spectroscopic Characterization of 2,2 Dimethylheptanol and Its Derivatives

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nanografi.com In the case of 2,2-Dimethylheptanol, a tertiary alcohol, the IR spectrum exhibits several characteristic absorption bands that confirm its structure.

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which, due to intermolecular hydrogen bonding, appears as a strong and broad band typically in the region of 3500–3200 cm⁻¹. libretexts.orglibretexts.orgorgchemboulder.com This broadening is a key indicator of the presence of a hydroxyl group in the liquid or solid state. libretexts.orgspectroscopyonline.com Another significant absorption is the C-O stretching vibration. For tertiary alcohols like this compound, this peak is typically found in the 1210–1100 cm⁻¹ range. spectroscopyonline.comquimicaorganica.org This is at a higher frequency compared to primary (1075–1000 cm⁻¹) and secondary (1150–1075 cm⁻¹) alcohols, providing a means to distinguish between alcohol classes. spectroscopyonline.com

Additionally, the spectrum will show C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain, typically appearing in the 3000–2850 cm⁻¹ region. docbrown.info The presence of a gem-dimethyl group (two methyl groups on the same carbon) can also give rise to characteristic bending vibrations. For instance, the structure of 2,2-dimethylpropane shows C-C skeletal vibrations between 1175 and 1140 cm⁻¹. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|

| O-H Stretch (H-bonded) | 3500–3200 | Strong, Broad |

| C-H Stretch (sp³) | 3000–2850 | Strong |

| C-O Stretch | 1210–1100 | Strong |

| O-H Bend | ~1350 | Moderate, Broad |

| C-H Bend | ~1470 and ~1370 | Moderate |

This table is based on established ranges for tertiary alcohols. libretexts.orgspectroscopyonline.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound (C₉H₂₀O), the ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons in the molecule. The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) are expected to appear downfield, typically in the 3.4-4.5 ppm range, due to the deshielding effect of the electronegative oxygen atom. libretexts.org The position of the hydroxyl proton (-OH) signal itself is highly variable (often between 1.0 and 5.0 ppm) and depends on factors like solvent, concentration, and temperature; it often appears as a broad singlet. libretexts.orglibretexts.org The remaining protons of the pentyl chain and the two methyl groups would appear further upfield, in the typical alkane region (~0.8-1.5 ppm). benchchem.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, eight distinct signals are expected, as the two methyl groups at the C2 position are chemically equivalent. The carbon atom bonded to the hydroxyl group (C1) and the quaternary carbon (C2) would be readily identifiable.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₂- | ~0.9 (singlet, 6H) | ~25-35 (quaternary C), ~25 (methyl C) |

| -CH₂-OH | ~3.5 (singlet, 2H) | ~60-70 |

| -CH₂- chain | ~1.2-1.4 (multiplets, 8H) | ~20-40 |

| Terminal -CH₃ | ~0.9 (triplet, 3H) | ~14 |

| -OH | Variable (broad singlet, 1H) | N/A |

These predictions are based on typical chemical shift values for similar structural motifs. libretexts.orgsigmaaldrich.com

Mass Spectrometry (MS) in Elucidating Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When a molecule is ionized, it often breaks apart into characteristic fragment ions. The resulting pattern, or mass spectrum, serves as a molecular fingerprint.

For alcohols, fragmentation typically occurs via two main pathways: alpha-cleavage and dehydration. libretexts.orgjove.com

Alpha-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. libretexts.orggbiosciences.com

Dehydration is the loss of a water molecule (H₂O), resulting in a peak at M-18 (where M is the molecular mass). jove.comntu.edu.sg

In tertiary alcohols like this compound (molecular weight: 144.25 g/mol ), the molecular ion peak (M⁺) is often very weak or entirely absent due to the stability of the tertiary carbocation formed upon fragmentation. whitman.edu The most significant fragmentation would likely involve the loss of the largest alkyl group (the pentyl group) via alpha-cleavage, leading to a stable, resonance-stabilized cation. Another prominent fragmentation would be the loss of a water molecule (M-18), resulting in an ion at m/z 126.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a "gold standard" for identifying individual components in a volatile mixture. thermofisher.comlancashire.ac.uk The sample is first vaporized and separated into its constituent compounds in the GC column based on boiling point and polarity. thermofisher.com Each separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. thermofisher.com

GC-MS is exceptionally useful for the analysis of complex samples containing this compound and its derivatives. Applications include:

Environmental Monitoring: Detecting and quantifying volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in air, water, and soil samples. thermofisher.comunsw.edu.au

Food and Beverage Analysis: Profiling the volatile compounds that contribute to the aroma and flavor of products like whisky, which contains a complex mixture of alcohols, esters, and other VOCs. chromatographyonline.com

Petroleum and Fuel Analysis: Characterizing the hydrocarbon composition of fuels like JP-8, where branched alkanes and alcohols can be present. dtic.mil

Forensic Science: Identifying components of ignitable liquids from arson debris, where complex hydrocarbon patterns are analyzed. nsf.gov

In a typical analysis, the retention time from the GC helps to tentatively identify a compound, while the mass spectrum provides definitive structural information by matching the fragmentation pattern against spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). bath.ac.uk

Advanced Vibrational and Electronic Spectroscopies

Beyond standard IR and NMR, other advanced spectroscopic techniques can provide deeper insights into the structure and dynamics of this compound.

Raman Spectroscopy , a form of vibrational spectroscopy, is complementary to IR. nanografi.com It detects vibrations that cause a change in the polarizability of a molecule. The C-H stretching region of the Raman spectrum is particularly sensitive to the local molecular environment and conformation. mdpi.com This makes it a powerful probe for studying the subtle structural arrangements of the alkyl chains in alcohols. mdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) , often coupled with a time-of-flight mass spectrometer (TOF-MS), offers significantly enhanced separation capacity for extremely complex mixtures of volatile compounds. psu.edu This technique separates components on two different columns, providing a highly detailed two-dimensional chromatogram that can resolve hundreds or even thousands of individual compounds from a single sample, which would be impossible with conventional GC-MS. psu.edu This would be invaluable for analyzing environmental or biological samples where this compound might be one of many structurally similar compounds.

Electronic spectroscopy , such as ultraviolet-visible (UV-Vis) spectroscopy, is generally less informative for simple saturated alcohols like this compound, as they lack the chromophores (e.g., double bonds, aromatic rings) that absorb light in the UV-Vis range. Its utility would be more significant for derivatives of this compound that incorporate such structural features.

Computational Chemistry and Theoretical Investigations of 2,2 Dimethylheptanol

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure of molecules, which in turn governs their properties and reactivity. These ab initio ("from first principles") and Density Functional Theory (DFT) methods solve the electronic Schrödinger equation, or a related variant, to compute molecular energies, geometries, and other electronic properties. wikipedia.orgchemeurope.com

Density Functional Theory (DFT) is a powerful class of quantum chemical methods that calculates the electronic structure of a system based on its electron density. researchgate.net It offers a favorable balance between computational cost and accuracy, making it a widely used tool for investigating the mechanisms and energetics of chemical reactions involving organic molecules like alcohols. arxiv.orgrsc.org DFT can be employed to explore reaction pathways, determine the geometries of transition states, and calculate activation energies and reaction enthalpies. acs.org

Below is a hypothetical data table illustrating the kind of energetic data that can be obtained from DFT calculations for two common reactions of 2,2-dimethylheptanol. The values are representative of typical alcohol reactions.

| Reaction | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) | Activation Energy (ΔE_a) (kcal/mol) |

| Dehydration | This compound | 2,2-Dimethylhept-1-ene + H₂O | +45.5 | +10.2 (Endothermic) | +45.5 |

| Oxidation | This compound | 2,2-Dimethylheptanal + H₂ | -15.8 | -20.0 (Exothermic) | +14.2 |

| Note: Energies are hypothetical and relative to the reactant's ground state energy. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. chemeurope.com The simplest ab initio approach is the Hartree-Fock (HF) method, which provides a foundational understanding of the electronic structure but does not fully account for electron correlation. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory (MPn), Configuration Interaction (CI), and Coupled Cluster (CC) theory), build upon the HF result to include electron correlation effects, yielding more precise energy and property predictions. chemeurope.comaip.org

These methods are particularly valuable for determining the stable conformations of flexible molecules like this compound. The molecule's five rotatable single bonds (excluding the C-O bond) lead to a complex potential energy surface with numerous local minima, each corresponding to a different conformer. Ab initio calculations can be used to perform a systematic conformational search, optimizing the geometry of various possible arrangements and calculating their relative energies. researchgate.net Such studies on related n-alkanes have shown that double-hybrid functionals can yield conformational energies with very high accuracy. researchgate.net This analysis reveals the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's behavior. aip.org

The table below presents hypothetical relative energies for a few selected conformers of this compound, as would be determined by high-level ab initio calculations. The dihedral angles refer to the C3-C4-C5-C6 and C4-C5-C6-C7 bonds.

| Conformer | Dihedral Angle 1 (C3-C4-C5-C6) | Dihedral Angle 2 (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | anti (~180°) | anti (~180°) | 0.00 |

| 2 | anti (~180°) | gauche (~60°) | +0.55 |

| 3 | gauche (~60°) | anti (~180°) | +0.60 |

| 4 | gauche (~60°) | gauche (~60°) | +1.10 |

| Note: Energies are hypothetical and relative to the most stable conformer. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the system's dynamic behavior, conformational flexibility, and intermolecular interactions. nih.gov

For this compound, MD simulations can provide a detailed picture of its conformational landscape in different environments (e.g., in a vacuum, in solution, or in a liquid state). While quantum methods identify static energy minima, MD explores how the molecule transitions between these conformations at a given temperature. arxiv.org Furthermore, MD is exceptionally well-suited for studying intermolecular interactions, such as the hydrogen bonds that are critical to the properties of alcohols. researchgate.net Simulations of this compound in a condensed phase would reveal the nature and lifetime of hydrogen bonds between the hydroxyl groups of neighboring molecules. tohoku.ac.jp Studies on long-chain alcohols have shown that these hydrogen bonds create efficient heat paths and influence interfacial properties. tohoku.ac.jp The amphiphilic nature of the molecule, with its polar hydroxyl head and nonpolar alkyl tail, would also lead to specific orientational preferences and self-assembly behaviors that can be captured by MD simulations. arxiv.org

The following table outlines typical parameters and outputs for an MD simulation of liquid this compound.

| Parameter / Output | Description | Typical Value / Result |

| Simulation Parameter | ||

| Force Field | A set of parameters to describe the potential energy of the system. | OPLS-AA or CHARMM |

| System Size | Number of this compound molecules in the simulation box. | 512 molecules |

| Temperature | The thermodynamic temperature of the simulation. | 298 K (25 °C) |

| Pressure | The thermodynamic pressure of the simulation. | 1 atm |

| Simulation Time | The duration of the simulated trajectory. | 100 nanoseconds |

| Analysis Output | ||

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Peaks indicating O-H hydrogen bonding distances (~1.8 Å) and C-C van der Waals contacts. |

| Hydrogen Bond Analysis | Identifies and quantifies the number and lifetime of hydrogen bonds. | Average of ~1.8 hydrogen bonds per molecule; average lifetime of 2-5 picoseconds. |

| Conformational Population | Percentage of time the molecule spends in different conformational states. | Predominantly extended (all-anti) conformations with transient gauche defects. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activities (QSAR). wikipedia.org These models rely on calculating numerical descriptors that encode structural, electronic, or physicochemical features of a molecule and then using statistical methods, like multiple linear regression, to correlate these descriptors with an observed property or activity. nih.govdrugdesign.org

Topological indices are numerical descriptors derived from the molecular graph of a compound. biointerfaceresearch.com They represent features of molecular topology, such as size, shape, branching, and connectivity, in a single number. etamaths.com These indices are computationally inexpensive to calculate and have been successfully used in QSPR models to predict a wide range of properties for alkanes and their derivatives, including alcohols. biointerfaceresearch.com Properties like boiling point, water solubility, and chromatographic retention indices have been accurately modeled using topological indices. nih.govresearchgate.net

Some commonly used topological indices include:

Wiener Index (W): The sum of distances between all pairs of non-hydrogen atoms. researchgate.net

Zagreb Indices (M1, M2): Based on the sum of the squares of vertex degrees (M1) or the sum of the products of degrees for adjacent vertices (M2). biointerfaceresearch.com

Randić Connectivity Index (χ): Calculated from the degrees of adjacent atoms, reflecting molecular branching. researchgate.net

Geometric-Arithmetic Index (GA): Correlates well with properties like boiling point in alkanes. azaruniv.ac.ir

For this compound, these indices can be calculated from its hydrogen-suppressed molecular graph. By developing a regression model using a training set of other alcohols with known properties, the properties of this compound can be predicted. nih.govkg.ac.rs

The table below shows hypothetical calculated values for several topological indices for this compound and a sample QSPR equation for predicting its normal boiling point.

| Compound | Wiener Index (W) | First Zagreb Index (M1) | Randić Index (χ) | Observed Boiling Point (°C) |

| n-Nonanol | 120 | 32 | 4.404 | 215 |

| 2-Nonanol | 108 | 34 | 4.279 | 195 |

| This compound | 94 | 40 | 3.811 | 192 (Predicted) |

| 3,3-Dimethylheptanol | 92 | 42 | 3.905 | 196 |

A hypothetical QSPR model could take the form: Boiling Point (°C) = c₀ + c₁ (W) + c₂ (M1) + c₃ (χ) Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a larger dataset of alcohols. researchgate.net

QSAR modeling extends the principles of QSPR to the prediction of biological activity. wikipedia.orgyoutube.com The fundamental assumption is that the structure of a molecule dictates its function, and this relationship can be quantified. bio-hpc.eu By correlating molecular descriptors with a measured biological response (e.g., toxicity, enzyme inhibition, receptor binding), QSAR models can predict the activity of new or untested compounds and provide insights into the structural features that are important for a particular biological effect. nih.govresearchgate.net

For a compound like this compound, a QSAR study could be developed to predict its potential toxicity, as has been done for other aliphatic alcohols. researchgate.net This involves several steps:

Data Collection: Assembling a dataset of diverse alcohols with measured toxicity values (e.g., LD₅₀). nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each alcohol, including topological, electronic, and physicochemical properties.

Model Development: Using statistical methods to select the most relevant descriptors and build a robust regression or classification model.

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. youtube.com

A resulting QSAR model can help prioritize compounds for further testing and guide the design of safer alternatives by identifying the structural motifs associated with higher toxicity.

The following table illustrates the components of a hypothetical QSAR model for predicting the aquatic toxicity of alcohols.

| Component | Description | Example for this compound |

| Dependent Variable | The biological activity being modeled. | Log(1/EC₅₀) - Toxicity to Daphnia magna |

| Independent Variables (Descriptors) | Molecular descriptors used in the model. | 1. LogP (Octanol-Water Partition Coefficient)2. Topological Polar Surface Area (TPSA)3. Wiener Index (W) |

| Hypothetical QSAR Equation | The mathematical model relating descriptors to activity. | Log(1/EC₅₀) = 0.75 * LogP - 0.05 * TPSA + 0.01 * W - 1.2 |

| Statistical Metrics | Measures of the model's goodness-of-fit and predictive ability. | R² = 0.91 (Coefficient of determination)Q² = 0.85 (Cross-validated R²) |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly utilizing Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate reaction mechanisms of alcohols, including this compound. nih.govresearchgate.net Although specific computational studies on this compound are not extensively documented in the public domain, the well-established methodologies applied to other alcohols provide a robust framework for predicting its reactivity. These theoretical investigations are crucial for understanding reaction pathways, identifying transition states, and determining the energetic profiles of reactions such as oxidation and dehydration.

Theoretical studies on alcohol oxidation, for instance, often explore various potential pathways. nih.govacs.org For this compound, a primary alcohol, a key reaction to investigate would be its oxidation to 2,2-dimethylheptanal. Computational modeling can map out the potential energy surface for this transformation, identifying the most energetically favorable route.

The general mechanism for the oxidation of alcohols often involves the formation of a good leaving group on the oxygen, followed by a deprotonation of the adjacent C-H bond, which results in an elimination reaction to form the new C-O pi bond. masterorganicchemistry.com

In the context of catalytic oxidation, computational studies can model the interaction of this compound with a catalyst surface. These models help in understanding how the catalyst facilitates the reaction, for example, by lowering the activation energy for C-H or O-H bond scission. researchgate.netacs.org For instance, studies on other alcohols have shown that the reaction pathway can proceed via an alkoxy intermediate, where the alcohol's proton is transferred to the catalyst, or a hydroxyalkyl intermediate, resulting from the cleavage of a C-H bond. nih.gov

The following interactive data table illustrates the type of theoretical data that could be generated from a DFT study on the oxidation of this compound. The values presented are hypothetical and serve to demonstrate the insights that can be gained from such computational investigations.

| Reaction Step | Intermediate/Transition State | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| O-H Bond Cleavage | TS1 (O-H scission) | 15.2 | -5.8 |

| C-H Bond Cleavage | TS2 (C-H scission) | 22.5 | -12.3 |

| Product Formation | 2,2-Dimethylheptanal | - | -25.1 (Overall) |

Furthermore, computational chemistry allows for the investigation of various factors influencing the reaction mechanism, such as the choice of solvent and the presence of different catalysts. researchgate.net By modeling the reaction in different environments, researchers can predict how these conditions will affect the reaction rate and selectivity, providing valuable guidance for experimental work.

Applications of 2,2 Dimethylheptanol in Organic Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

As a primary alcohol with a sterically hindered alpha-carbon, 2,2-dimethylheptanol can serve as a valuable intermediate in the synthesis of fine chemicals. The presence of two methyl groups on the second carbon atom influences the reactivity of the hydroxyl group, potentially leading to selective reactions. For instance, its conversion into corresponding halides, ethers, or esters could yield compounds with tailored properties for specific applications in pharmaceuticals, agrochemicals, or specialty chemicals. The steric bulk may also direct regioselectivity in certain reactions, making it a useful component in multi-step synthetic pathways where precise control is required.

Precursor in the Synthesis of Functionalized Organic Molecules

The hydroxyl functionality of this compound allows for its transformation into a diverse array of functionalized organic molecules. Through oxidation, it can be converted into 2,2-dimethylheptanal or 2,2-dimethylheptanoic acid, both of which are valuable intermediates themselves. Esterification reactions with various carboxylic acids can yield branched esters, potentially useful as plasticizers, lubricants, or components in flavor and fragrance formulations. Furthermore, reactions involving the hydroxyl group, such as ether formation or nucleophilic substitution after conversion to a leaving group, can introduce new functionalities onto the branched aliphatic scaffold, leading to more complex molecular architectures.

Development of Fragrance Compounds from Heptanol (B41253) Derivatives

While direct applications of this compound in fragrance are not extensively documented in the provided search results, related heptanol derivatives have shown promise in this area. For example, derivatives of methoxy-dimethyl-heptanols have been synthesized and evaluated for their olfactory properties, exhibiting a range of scents from melon-like to floral and marine notes asianpubs.orgresearchgate.net. The branched structure of heptanols, in general, can contribute to unique scent profiles and volatilities, making them interesting targets for perfumers. The specific steric arrangement of this compound could potentially lead to novel fragrance compounds or serve as a precursor for such molecules, contributing to the development of new aroma chemicals.

Utilization in Polymer Chemistry and Advanced Materials

The potential for this compound in polymer chemistry lies in its ability to be functionalized and incorporated into polymer backbones or side chains. As an alcohol, it can react with isocyanates to form polyurethanes or with carboxylic acids or their derivatives to form polyesters. The branched nature of the molecule might impart unique physical properties to the resulting polymers, such as altered glass transition temperatures, improved solubility, or enhanced flexibility. While direct examples of this compound in polymer synthesis are not explicitly detailed, related diols with branched structures have been explored for their use in polymer chemistry as plasticizers or modifiers benchchem.com. The incorporation of such branched aliphatic units can influence material properties like mechanical strength and thermal stability.

Catalyst and Ligand Development involving Heptanol Scaffolds

Alcohols, particularly those with specific branching patterns, can serve as scaffolds for the development of ligands used in catalysis. The hydroxyl group can be functionalized to attach coordinating atoms or groups, creating chelating ligands for transition metals. The steric bulk provided by the gem-dimethyl groups in this compound could influence the coordination environment around a metal center, thereby affecting the catalytic activity, selectivity, and stability of the resulting catalyst. While specific examples of this compound being used in this capacity are not found, the broader field of alcohol-derived ligands is well-established in homogeneous catalysis, including in transfer hydrogenation processes acs.orgbohrium.com. The development of chiral derivatives of such alcohols could also lead to asymmetric catalysts.

Compound List:

this compound

2,6-Dimethylheptane

2,4-Dimethylheptane (B1204451)

2,6-Dimethylheptan-4-ol

2,6-Dimethylheptane-2,4-diol

2,6-Dimethyl-2-heptanol (B77958)

Dimetol® (2,6-dimethyl-2-heptanol)

2,2-Dimethylpentanol

2,2-Dimethylhexanol-1

trans-2,2-Dimethyl-3-heptene

2,2-Dimethylheptane-3,5-dione

6-Methoxy-2,6-dimethyl-heptanol

3-Heptanol, 4-propyl-

2-Heptanol, pentanoate

2,5,6-trimethyl-2-heptanol

2,2-Dimethoxy-2-phenylacetophenone

Environmental Research and Biotransformation of 2,2 Dimethylheptanol

Biodegradation Pathways of Branched Alcohols

The biodegradation of branched-chain alcohols, such as 2,2-dimethylheptanol, is a complex process influenced by the molecular structure of the compound. Generally, branched alkanes and their corresponding alcohols are more resistant to microbial degradation than their linear counterparts. walshmedicalmedia.comkemdiktisaintek.go.id The presence of a quaternary carbon atom, as in the case of this compound, can make a molecule particularly resistant to biodegradation. researchgate.net

Microbial Degradation Mechanisms by Specialized Strains

While specific studies on the microbial degradation of this compound are limited, research on similar branched-chain and tertiary alcohols provides insight into potential mechanisms. Microorganisms capable of degrading these complex structures often possess specialized enzymatic machinery.

Several bacterial genera, including Pseudomonas, Rhodococcus, and Achromobacter, are known for their ability to degrade a wide range of hydrocarbons, including branched alkanes and alcohols. mdpi.comasm.orgnih.gov For instance, strains of Achromobacter have been isolated that can utilize 2,2-dimethylheptane (B94757) as a sole carbon and energy source. researchgate.netnih.gov The initial step in the aerobic degradation of alkanes is typically the oxidation of the molecule to an alcohol, catalyzed by monooxygenase or dioxygenase enzymes. mdpi.comresearchgate.net

Rhodococcus erythropolis DCL14 has demonstrated the ability to metabolize a variety of hydrocarbons, including branched alkanes and alcohols, under various temperature and salinity conditions. oup.comoup.com This strain can utilize C1-C12 alcohols as its sole carbon and energy source. oup.com The degradation of tertiary alcohols like tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA) has been studied in bacteria such as Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1. nih.gov In these cases, a desaturase enzyme, rather than a hydroxylase, was found to initiate the degradation pathway. nih.gov

Thermophilic bacteria, such as those from the genera Thermoanaerobacter and Caldanaerobacter, can degrade branched-chain amino acids to a mixture of branched-chain fatty acids and branched-chain alcohols. nih.gov These organisms could potentially be involved in the transformation of branched-chain alcohols.

The degradation of branched-chain alkanes often involves initial oxidation to form hydroxy acids and dioic acids, which are then further metabolized. mdpi.com For tertiary alcohols, degradation can proceed through hydroxylation to form a diol, which is subsequently oxidized. nih.gov

Table 1: Microbial Strains Involved in Branched-Chain Hydrocarbon and Alcohol Degradation

| Microbial Genus/Species | Degraded Compound(s) | Key Findings | References |

| Achromobacter sp. | 2,2-Dimethylheptane, tert-butylbenzene | Utilized as sole carbon and energy source. | researchgate.netnih.gov |

| Rhodococcus erythropolis | C5-C16 hydrocarbons, C1-C12 alcohols | Degrades a wide range of hydrocarbons and alcohols. | oup.comoup.com |

| Aquincola tertiaricarbonis | tert-Amyl alcohol (TAA) | Degrades TAA via a desaturase to form a hemiterpene. | nih.gov |

| Thermoanaerobacter sp. | Branched-chain amino acids | Produces branched-chain alcohols from amino acid degradation. | nih.gov |

| Pseudomonas sp. | Aliphatic and aromatic hydrocarbons | Possesses biosurfactant synthesis capabilities to enhance hydrocarbon availability. | mdpi.com |

Metabolic Products of Biotransformation

The metabolic products resulting from the biotransformation of branched alcohols depend on the specific microbial strain and the degradation pathway employed.

In the case of Achromobacter strains utilizing 2,2-dimethylheptane, pivalic acid (2,2-dimethylpropanoic acid) was identified as a metabolic product. researchgate.netnih.gov This finding is significant as pivalic acid itself is known to be recalcitrant to further biodegradation. researchgate.net

For the degradation of tertiary amyl alcohol (TAA) by Aquincola tertiaricarbonis L108, the initial product is not a diol but rather the hemiterpene 2-methyl-3-buten-2-ol, formed through a desaturation reaction. nih.gov This is then further metabolized to prenol, prenal, and 3-methylcrotonic acid. nih.gov

The degradation of short-chain chlorinated paraffins by Escherichia coli has been shown to produce smaller branched alkanes, including 2,4-dimethylheptane (B1204451) and 2,5-dimethylheptane, through the cleavage of C-C and C-Cl bonds. mdpi.com

Table 2: Identified Metabolic Products of Branched Hydrocarbon and Alcohol Biotransformation

| Initial Substrate | Microbial Strain | Metabolic Product(s) | References |

| 2,2-Dimethylheptane | Achromobacter sp. | Pivalic acid | researchgate.netnih.gov |

| tert-Amyl alcohol (TAA) | Aquincola tertiaricarbonis L108 | 2-Methyl-3-buten-2-ol, prenol, prenal, 3-methylcrotonic acid | nih.gov |

| Short-chain chlorinated paraffins | Escherichia coli strain 2 | 2,4-Dimethylheptane, 2,5-dimethylheptane, 3,3-dimethylhexane | mdpi.com |

Environmental Fate and Transport Mechanisms in Various Compartments

The environmental fate and transport of this compound are governed by its physical and chemical properties, as well as environmental conditions. While specific data for this compound is scarce, information on similar compounds like tertiary butyl alcohol (TBA) and other branched alkanes can provide valuable insights.

Tertiary alcohols like TBA exhibit high water solubility and a low Henry's Law constant, indicating a tendency to remain in the aqueous phase rather than volatilizing. researchgate.net However, volatilization from soil and water surfaces is still considered an important fate and transport process for TBA. ashland.com Due to its high mobility in soil, there is a potential for groundwater contamination. researchgate.netashland.com

For branched alkanes like 2,4-dimethylheptane, low water solubility and high hydrophobicity are typical. benchchem.com This suggests a tendency to adsorb to soil and sediment particles.

Once released into the environment, biodegradation is expected to be a key process controlling the fate of alcohols. methanol.org Methanol (B129727), for example, is rapidly biodegraded in soil, groundwater, and surface water under both aerobic and anaerobic conditions. methanol.org However, the branched structure and tertiary nature of this compound likely result in slower degradation rates compared to simpler alcohols. walshmedicalmedia.comnih.gov

The presence of other contaminants can also influence the transport and degradation of these compounds. For instance, ethanol (B145695) can increase the solubility of other gasoline constituents in groundwater and may delay their degradation. epa.gov

Bioremediation Strategies Involving Alcohol-Degrading Microorganisms

Bioremediation offers a promising and environmentally friendly approach to cleaning up sites contaminated with hydrocarbons and alcohols. walshmedicalmedia.commdpi.com This process relies on the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. walshmedicalmedia.com

Two main strategies are employed in bioremediation:

Biostimulation : This involves stimulating the growth and activity of indigenous microbial populations by adding nutrients, oxygen, or other electron acceptors. mdpi.com

Bioaugmentation : This strategy involves introducing specific, pre-selected microorganisms with known degradative capabilities to the contaminated site. mdpi.com

For environments contaminated with branched-chain alcohols, bioaugmentation with specialized strains like Rhodococcus or Pseudomonas could be an effective strategy. mdpi.comoup.com These bacteria are known for their metabolic versatility and ability to degrade a wide array of organic compounds. mdpi.comasm.org The production of biosurfactants by some of these strains can enhance the bioavailability of hydrophobic compounds, thereby increasing the efficiency of bioremediation. mdpi.com

In some cases, cometabolism can be a useful bioremediation approach. This occurs when microorganisms degrading one compound fortuitously degrade another, more recalcitrant compound. ifpenergiesnouvelles.fr The presence of more easily degradable short-chain alkanes has been shown to have a positive effect on the degradation of methyl tertiary-butyl ether (MTBE), a compound that can produce TBA upon degradation. asm.org

The effectiveness of bioremediation is influenced by various environmental factors, including temperature, pH, nutrient availability, and the presence of other toxic compounds. mdpi.com Therefore, a thorough site characterization is crucial for the successful implementation of any bioremediation strategy.

Advanced Analytical Methodologies for Detection and Quantification of 2,2 Dimethylheptanol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of volatile organic compounds (VOCs) like 2,2-Dimethylheptanol. It excels in separating the target analyte from complex matrices, which is crucial for accurate quantification and identification.

Gas chromatography is the premier technique for analyzing volatile compounds such as this compound. The development of a robust GC method involves careful optimization of several parameters to achieve efficient separation and sensitive detection.

Key Optimization Parameters:

Column Selection: The choice of the stationary phase is critical. For a moderately polar alcohol like this compound, a non-polar or mid-polarity column is often suitable. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5), which separates compounds primarily based on their boiling points and provides good peak shape for alcohols. rsc.org

Temperature Programming: An optimized oven temperature program is essential for good resolution and reasonable analysis time. A typical program starts at a low initial temperature (e.g., 40°C) to separate highly volatile components, followed by a controlled ramp (e.g., 10-20°C per minute) to elute less volatile compounds like this compound in a timely manner. rsc.org

Injector and Detector Conditions: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation (e.g., 250-300°C). rsc.org The Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbons and related compounds due to its high sensitivity and wide linear range. rsc.org

Carrier Gas Flow: The flow rate of the carrier gas (typically helium or hydrogen) is optimized to achieve the best separation efficiency (theoretical plates) and analysis speed.

Table 1: Optimized GC Parameters for Volatile Alcohol Analysis

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Column | TG-5SILMS (30 m x 0.25 mm x 0.25 µm) or equivalent | Provides good separation for a wide range of volatile and semi-volatile compounds, including alcohols. rsc.org |

| Oven Program | Initial: 40°C (hold 3 min), Ramp: 10-20°C/min to 300°C | Balances resolution of early-eluting compounds with the speed of analysis for higher-boiling point analytes. rsc.org |

| Injector Temperature | 250 - 300°C | Ensures complete and rapid vaporization of the analyte without thermal decomposition. rsc.org |

| Carrier Gas | Helium at 1 mL/min (constant flow) | Inert gas that provides good efficiency and is safe to use. |

| Detector (FID) | Temperature: 300°C, Hydrogen Flow: 30 mL/min, Air Flow: 350 mL/min | High temperature prevents condensation, and optimized gas flows ensure maximum sensitivity. rsc.org |

While this compound itself is too volatile for conventional reversed-phase HPLC, this technique becomes highly valuable after converting the alcohol into a non-volatile, UV-absorbing or fluorescent derivative. libretexts.org This approach is particularly useful for samples that are not suitable for direct GC injection.

The derivatization process involves reacting the hydroxyl group of the alcohol with a labeling reagent to attach a chromophore or fluorophore. nih.govresearchgate.net This not only makes the analyte suitable for HPLC but also significantly enhances detection sensitivity. nih.gov

Common Derivatization Strategies:

Esterification: Alcohols can be converted into esters by reacting them with acyl chlorides or anhydrides that contain a UV-active group. libretexts.orgnih.gov For example, reacting this compound with benzoyl chloride introduces a phenyl group, allowing for sensitive UV detection. libretexts.org

Reaction with Isocyanates: Isocyanates react with alcohols to form carbamates. Using an isocyanate reagent with a strong chromophore, such as phenyl isocyanate, facilitates detection. nih.govresearchgate.net

The resulting derivatives are less volatile and more hydrophobic, making them well-suited for separation on reversed-phase columns (e.g., C8 or C18) using mobile phases like acetonitrile and water gradients. nih.gov

Table 2: Common Derivatizing Agents for HPLC Analysis of Alcohols

| Reagent Class | Example Reagent | Derivative Formed | Detection Method |

|---|---|---|---|

| Acyl Chlorides | Benzoyl Chloride | Benzoate Ester | UV-Vis Spectroscopy libretexts.org |

| Anhydrides | Phthalic Anhydride | Phthalate Hemiester | UV-Vis Spectroscopy nih.gov |

| Isocyanates | Phenyl Isocyanate | Carbamate (B1207046) | UV-Vis Spectroscopy nih.govresearchgate.net |

| Fluorescent Tags | Dansyl Chloride | Dansyl Ester | Fluorescence Detection libretexts.org |

Hyphenated Techniques in Structural Analysis

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for both identifying and quantifying analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile and semi-volatile compounds. researchgate.net It combines the high separation power of GC with the unparalleled identification capabilities of MS. nih.gov Following separation on the GC column, molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification by comparison to spectral libraries (e.g., NIST). pharmacyjournal.info

For trace analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the instrument only monitors a few specific ions characteristic of this compound. This drastically increases the signal-to-noise ratio, allowing for detection at very low concentrations.

In metabolite profiling, GC-MS is used to obtain a comprehensive snapshot of small molecules, including alcohols, in a biological sample. nih.govnih.gov This is crucial for understanding metabolic pathways and identifying biomarkers. Samples often require extraction and derivatization (e.g., silylation) to increase the volatility and thermal stability of polar metabolites before GC-MS analysis. nih.gov

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are direct-injection mass spectrometry techniques that allow for the real-time monitoring of VOCs in air or breath without prior chromatographic separation. nih.govnih.gov

Both techniques utilize soft chemical ionization, where reagent ions (H₃O⁺ for PTR-MS; H₃O⁺, NO⁺, and O₂⁺ for SIFT-MS) react with VOCs in a controlled manner. nih.govuantwerpen.be This process is gentle and typically results in the protonated parent molecule (MH⁺) with minimal fragmentation, making the resulting mass spectra relatively simple to interpret. uav.ro The concentration of the target analyte is calculated directly from the product ion signal intensity and known reaction rate constants.

These methods are characterized by:

High Sensitivity: Capable of detecting compounds at parts-per-trillion (ppt) levels. uav.ro

Fast Response: Providing quantitative data within seconds. chromatographyonline.com

Real-time Analysis: Ideal for monitoring dynamic processes, such as changes in breath composition or industrial off-gassing. uantwerpen.bechromatographyonline.com

Table 3: Comparison of SIFT-MS and PTR-MS for Real-Time VOC Monitoring

| Feature | SIFT-MS | PTR-MS |

|---|---|---|

| Principle | Soft chemical ionization in a flow tube with precise reaction timing. nih.gov | Soft chemical ionization in a drift tube reactor. nih.gov |

| Reagent Ions | H₃O⁺, NO⁺, O₂⁺ (switchable) | H₃O⁺ (primarily) |

| Quantification | Absolute quantification calculated from known reaction kinetics without external calibration. nih.gov | Requires calibration with standards or calculated concentrations based on reaction kinetics. |

| Selectivity | High; multiple reagent ions can distinguish between isobaric compounds (same mass, different structure). nih.gov | Good; some limitations with isobaric compounds. Fragmentation can be induced to aid identification. nih.gov |

| Applications | Environmental monitoring, breath analysis, food science, industrial process monitoring. uantwerpen.besyft.com | Atmospheric chemistry, breath analysis, food and flavor analysis. nih.govusda.gov |

Spectroscopic Quantification Methods

Spectroscopic methods offer a rapid and often non-destructive alternative to chromatography for quantifying alcohols, though they may lack the same level of specificity.

Direct quantification of this compound using UV-Visible spectroscopy is challenging as simple aliphatic alcohols lack a strong chromophore. electrooptics.com However, indirect methods can be employed. This involves a chemical reaction that produces a colored product, where the intensity of the color, measured by a spectrophotometer, is proportional to the alcohol concentration. A common approach is the oxidation of the alcohol with an oxidizing agent like potassium dichromate or cerium(IV) ammonium nitrate, which results in a measurable color change. biorxiv.orgoup.com

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, can be used for direct quantification. nih.govtandfonline.com Alcohols exhibit characteristic absorption bands in the IR spectrum, most notably a strong, broad band corresponding to the O-H stretching vibration (around 3200-3600 cm⁻¹) and a C-O stretching vibration (around 1000-1200 cm⁻¹). tandfonline.com By measuring the absorbance at these specific wavenumbers and comparing it to a calibration curve prepared with standards, the concentration of this compound can be determined. nih.govtandfonline.com This method is fast and requires minimal sample preparation. tandfonline.com

Table 4: Spectroscopic Methods for Alcohol Quantification

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Indirect UV-Vis Spectroscopy | Reaction of the alcohol with a reagent (e.g., cerium(IV)) to form a colored complex, followed by absorbance measurement. oup.com | Simple instrumentation, cost-effective. jrasb.com | Lack of specificity (other reducing agents can interfere), requires chemical reagents. oup.com |

| FTIR Spectroscopy | Measurement of absorbance at characteristic O-H or C-O stretching frequencies. tandfonline.com | Rapid, non-destructive, no reagents required for direct analysis. tandfonline.com | Lower sensitivity than chromatographic methods, potential for spectral overlap in complex mixtures. |

Table of Compounds

Emerging Analytical Technologies for Alcohol Detection

The detection and quantification of specific alcohols, such as this compound, are increasingly benefiting from advancements in analytical technologies that offer enhanced sensitivity, selectivity, and speed. While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) remain foundational, a new generation of techniques is emerging. These technologies are often focused on novel sensor systems and advanced hyphenated chromatographic methods, providing powerful tools for the analysis of volatile organic compounds (VOCs), including complex branched-chain alcohols.

A significant area of development is in the field of chemical sensors, which aim to provide rapid, real-time monitoring without the extensive sample preparation required by conventional methods. Metal oxide semiconductor (MOS) sensors, for example, are being engineered for the detection of a wide range of VOCs. mdpi.com These sensors operate based on changes in electrical resistance upon adsorption of gas molecules onto the semiconductor surface. mdpi.com For alcohol detection, materials like tin dioxide (SnO₂), zinc oxide (ZnO), and molybdenum oxide (MoO₃) are being explored. labmedica.comnih.gov Researchers are improving the sensitivity and selectivity of these sensors by creating nanostructures, such as nanocubes and nanorods, and by doping the materials with noble metals like palladium (Pd). mdpi.comlabmedica.com For instance, SnO₂ nanocrystal-based sensors have demonstrated the potential for detecting ethanol (B145695) at levels in the lower parts-per-billion range, which is indicative of the high sensitivity that could be adapted for other alcohols like this compound. labmedica.com

Another promising sensor technology involves microelectromechanical systems (MEMS). mdpi.com These miniaturized devices can be functionalized with detector polymers that have a specific affinity for target VOCs, allowing for the selective detection of compounds like formaldehyde and hydrogen sulfide. mdpi.com The principle of operation can be based on changes in the resonance frequency or the electrical properties of the MEMS structure upon interaction with the analyte. The adaptability of the polymer coatings suggests that MEMS sensors could be developed for the specific detection of this compound.

In the realm of chromatography, the coupling of separation techniques with advanced spectroscopic detection, known as hyphenated techniques, has become indispensable for complex analyses. chromatographytoday.comresearchgate.netchemijournal.comijprajournal.com Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the analysis of volatile compounds, including long-chain alcohols. researchgate.netnih.gov This method combines the superior separation capabilities of GC with the definitive identification power of MS. For a compound like this compound, GC-MS would not only allow for its separation from a complex mixture but also provide a unique mass spectrum for unambiguous identification and quantification.

Similarly, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy (LC-NMR) offers robust solutions, particularly for less volatile or thermally labile compounds. HPLC is a well-established method for the quantification of branched-chain alcohols. nih.govresearchgate.net When hyphenated with MS, it becomes a highly sensitive and selective tool for both targeted and untargeted analysis of alcohols in various matrices. nih.govmdpi.com

The table below summarizes some of the key emerging analytical technologies and their potential applicability for the detection and quantification of this compound.

| Analytical Technology | Principle of Operation | Potential Application for this compound | Key Advantages |

| Metal Oxide Semiconductor (MOS) Sensors | Change in electrical resistance upon gas adsorption on a semiconductor surface. mdpi.com | Rapid, real-time detection in gaseous samples. | High sensitivity, low cost, and potential for miniaturization. mdpi.com |

| Microelectromechanical Systems (MEMS) Sensors | Functionalized surfaces on a micro-scale device detect target analytes through changes in physical or electrical properties. mdpi.com | Selective detection in complex vapor mixtures. | Small size, high sensitivity, and compatibility with smart electronics. mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by detection and identification by mass spectrometry. ijprajournal.comresearchgate.net | Accurate quantification and structural confirmation of this compound in various matrices. | High sensitivity, high specificity, and well-established for alcohol analysis. researchgate.net |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation by HPLC with subsequent detection and identification by MS. | Quantification of this compound, particularly in liquid samples or when derivatization is required. | Suitable for a wide range of compounds, high resolution, and sensitive detection. nih.gov |

Further research into these emerging technologies will likely lead to the development of dedicated analytical methods for the precise and efficient analysis of this compound in a variety of applications.

Q & A

Q. What are the primary synthetic routes for 2,2-dimethylheptanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Grignard reactions using 2-methyl-2-heptanone and methylmagnesium bromide (CH₃MgBr) in anhydrous ether. Alternatively, catalytic hydrogenation of 2,2-dimethylhept-2-en-1-ol using palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) is effective.

- Optimization : Yield depends on solvent purity (e.g., dry ether), temperature control (0–25°C for Grignard), and catalyst loading (5–10% Pd/C). Impurities from incomplete reduction or side reactions (e.g., over-oxidation) require purification via fractional distillation .

Q. How can researchers characterize the purity and stereochemistry of this compound?

- Analytical Techniques :

- GC-MS : Quantifies purity and detects isomers using retention indices and fragmentation patterns (e.g., m/z 130 [M⁺-H₂O]).

- Chiral HPLC : Separates enantiomers using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- NMR : Confirms structure via ¹³C NMR (e.g., δ 70–75 ppm for hydroxyl-bearing carbon) and ¹H NMR (δ 1.2–1.4 ppm for methyl groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.

- Ventilation : Use fume hoods for reactions generating volatile byproducts (e.g., halogenated intermediates).

- Spill Management : Absorb spills with inert materials (vermiculite) and neutralize with 5% acetic acid if contaminated with acidic/basic reagents .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The geminal dimethyl groups at C2 create significant steric hindrance, slowing SN2 reactions (e.g., with SOCl₂). Instead, SN1 mechanisms dominate, as evidenced by racemization in chiral derivatives. Kinetic studies (Arrhenius plots) show higher activation energies (ΔG‡ ≈ 85–90 kJ/mol) compared to linear alcohols .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization)?

- Data Reconciliation : Cross-validate using multiple methods:

- Vapor Pressure : Employ static vs. dynamic methods (e.g., ebulliometry vs. gas-saturation).

- ΔHvap : Compare Clausius-Clapeyron plots with calorimetric data. Discrepancies often arise from impurities or calibration errors in GC-MS .

Q. How can enantioselective synthesis of (R)- and (S)-2,2-dimethylheptanol be achieved for pharmacological studies?

- Catalytic Approaches : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases from Candida antarctica) to achieve >90% enantiomeric excess (ee). Monitor ee via polarimetry or chiral GC .

Q. What role does this compound play in modulating membrane permeability in biochemical assays?

- Experimental Design : Incorporate the alcohol into lipid bilayer models (e.g., DMPC vesicles) and measure permeability using fluorescent probes (e.g., carboxyfluorescein leakage). The branched structure disrupts lipid packing, increasing permeability by 30–40% compared to linear alcohols .

Guidelines for Contradiction Analysis

- Synthetic Yield Variability : If yields differ across studies (e.g., 60% vs. 75%), verify catalyst activity (e.g., Pd/C lot variability) or moisture levels in solvents via Karl Fischer titration .

- Thermodynamic Data : Use quantum mechanical calculations (DFT) to predict ΔHvap and compare with experimental values to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.